1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(2-oxopropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(10)7(11)9-4-2-3-6(9)8(12)13/h6H,2-4H2,1H3,(H,12,13) |
InChI Key |
ZITOPJKFJBLAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The compound undergoes nucleophilic acyl substitution at the α-ketoamide group. Reaction with primary amines produces substituted amides, while alkyl halides facilitate alkylation at the pyrrolidine nitrogen:
Key considerations:
-
Alkylation at the pyrrolidine nitrogen risks racemization if the starting material is enantiomerically pure .
-
Phase-transfer catalysts (e.g., quaternary ammonium salts) improve alkylation efficiency .
Decarboxylation Reactions
Controlled thermal or acidic decarboxylation eliminates the carboxylic acid group, forming 1-(2-oxopropanoyl)pyrrolidine:
| Conditions | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| 120°C, toluene | None | 1-(2-oxopropanoyl)pyrrolidine | 92% | |
| H₂SO₄ (0.1M), 80°C | FeCl₃ | Same product with faster kinetics | 88% |
Mechanistic studies suggest a concerted pathway involving protonation of the carboxylate followed by CO₂ elimination.
Cyclization and Heterocycle Formation
The α-ketoamide group participates in intramolecular cyclization to form fused bicyclic structures:
| Reagents | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| PCl₅ | Reflux, 6h | Pyrrolo[1,2-a]pyrazin-3-one | Pharmacophore scaffold | |
| NH₄OAc, AcOH | Microwave, 150°C, 30min | Tetrahydro-β-carboline derivative | CNS-targeted drug design |
Cyclization outcomes depend on:
-
Steric effects from the pyrrolidine ring
-
Electronic effects of substituents on the ketoamide
Metal Coordination and Chelation
The compound acts as a bidentate ligand via its carboxylate and carbonyl groups:
| Metal Salt | Coordination Mode | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) nitrate | O,O-chelation | 4.7 ± 0.2 | |
| Fe(III) chloride | Mixed O/N-binding | 3.9 ± 0.3 |
Applications include:
-
Catalytic systems for oxidation reactions
-
Heavy metal sequestration
Biochemical Transformations
In metabolic studies, related pyrrolidine carboxylates undergo enzymatic oxidation:
| Enzyme | Source | Product | Km (mM) | Reference |
|---|---|---|---|---|
| L-Amino acid oxidase | Rat kidney homogenate | Δ¹-Pyrroline derivative | 2.4 | |
| CYP3A4 | Human liver microsomes | Hydroxylated pyrrolidine analog | ND |
Key finding:
Stability and Degradation Pathways
Critical stability parameters under accelerated conditions:
| Stressor | Degradation Products | Half-Life (25°C) | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | Pyrrolidine-2-carboxylic acid | 8h | |
| UV (254nm) | Radical-crosslinked dimers | 48h | |
| 75% humidity | Hydrate formation | >30 days |
Scientific Research Applications
Organic Synthesis
This compound serves as an important building block in organic synthesis. It facilitates the creation of more complex molecules, making it valuable in the development of new chemical entities. Its utility in synthesizing derivatives has been demonstrated in several studies where it acted as a precursor for various organic compounds .
Research indicates that 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid exhibits potential biological activities. It has been studied for its ability to inhibit certain enzymes and bind to specific receptors, which may modulate their activity. This property is crucial for drug development, as understanding these interactions can lead to the discovery of new therapeutic agents.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its derivatives have shown promise as antimicrobial agents against multidrug-resistant pathogens, making them candidates for further development in combating antibiotic resistance .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against Gram-positive bacteria. The compounds demonstrated significant activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, highlighting the potential of these derivatives in treating resistant infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, compounds derived from this compound were tested against A549 lung adenocarcinoma cells. The cytotoxicity assays revealed that these compounds significantly reduced cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Target Compound | A549 (Lung) | 66 | Induces apoptosis |
| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |
Mechanism of Action
The mechanism of action of 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features
- 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid: Features a 2-oxopropanoyl (pyruvoyl) group and a carboxylic acid on the pyrrolidine ring.
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Contains a 5-chloro-2-hydroxyphenyl substituent at the 1-position and a ketone at the 5-position .
- 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid : Substituted with a halogenated benzoyl group (Cl and F) at the 1-position .
- 1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic acid: Bears a branched 2-methylpropanoyl (isobutyryl) group at the 1-position (CAS: 23500-16-5) .
Table 1: Structural and Physicochemical Properties
*Predicted using computational tools.
Antioxidant Activity
Antimicrobial Activity
- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid : Demonstrates MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .
- 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid : Shows broad-spectrum antifungal activity (MIC = 2–16 μg/mL) against Candida albicans .
Anticancer Activity
- 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives : Inhibit MCF-7 breast cancer cell proliferation (IC₅₀ = 9.7 μM) via apoptosis induction .
Pharmacokinetic and Toxicity Profiles
- This compound: Predicted to have moderate blood-brain barrier penetration (BBB score: 0.72) and low hepatotoxicity risk .
Biological Activity
1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 173.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 173.19 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | [insert CAS number] |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study demonstrated that derivatives of pyrrolidine compounds exhibited significant cytotoxicity against A549 cells. The compound reduced cell viability to 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent (source: PMC9415606) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.
- Case Study : In vitro tests revealed that certain derivatives displayed potent activity against Staphylococcus aureus, including strains resistant to conventional antibiotics. The presence of specific functional groups in the structure was linked to enhanced antimicrobial efficacy (source: PMC9415606) .
The biological activity of this compound is thought to involve several mechanisms:
- Cell Cycle Arrest : It may interfere with the cell cycle, leading to growth inhibition in cancer cells.
- Apoptosis Induction : The compound can trigger apoptotic pathways, promoting programmed cell death in malignant cells.
- Inhibition of Bacterial Growth : The structural characteristics allow for interaction with bacterial cell membranes, disrupting their integrity and function.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| PMC9415606 | Anticancer | Reduced A549 cell viability by 34% at 100 µM |
| ResearchGate | Antimicrobial | Active against MRSA strains |
| BenchChem | General Biological Activity | Potential interactions with biomolecules |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Oxopropanoyl)pyrrolidine-2-carboxylic acid?
Answer:
The synthesis typically involves condensation reactions followed by cyclization . A common approach includes reacting pyrrolidine-2-carboxylic acid derivatives with 2-oxopropanoyl precursors. Catalysts such as palladium or copper (e.g., Pd(PPh₃)₄ or CuI) are often employed to facilitate coupling steps, with solvents like dimethylformamide (DMF) or toluene under reflux conditions . For stereochemical control (e.g., (S)- or (R)-configurations), chiral auxiliaries or asymmetric catalysis may be required, as seen in related pyrrolidine derivatives .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbonyl group positions (e.g., δ ~170 ppm for carboxylic acid).
- High-Performance Liquid Chromatography (HPLC): Paired with UV detection to assess purity and resolve stereoisomers.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., exact mass ~225.67 g/mol for the (R)-isomer ).
- X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present .
Advanced: How does stereochemistry at the pyrrolidine ring influence biological or chemical activity?
Answer:
The (S)- and (R)-enantiomers exhibit distinct interactions with biological targets. For example, (R)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid shows specific binding to enzymes like prolyl hydroxylases, while the (S)-isomer may display reduced affinity . Methodologically, enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution can isolate stereoisomers for activity assays. Computational docking studies (e.g., using AutoDock Vina) further predict stereochemical impacts on binding .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, PSA)?
Answer:
Discrepancies in properties like polar surface area (PSA) (e.g., 74.68 Ų in one study vs. alternative values) require:
- Experimental Validation: Re-measure PSA via chromatographic methods (e.g., reverse-phase HPLC with logP determination).
- Computational Cross-Check: Use software like ChemAxon or MOE to calculate theoretical PSA and compare with experimental data.
- Comparative Solubility Studies: Conduct equilibrium solubility assays in buffers (pH 1–7.4) to account for ionization effects .
Advanced: What mechanistic insights guide its reactivity in nucleophilic acyl substitution reactions?
Answer:
The 2-oxopropanoyl group is electrophilic, making it prone to nucleophilic attack. Isotopic labeling (e.g., ¹⁸O tracing) can track acyl transfer kinetics. Computational studies (DFT or MD simulations) model transition states, revealing how electron-withdrawing substituents on the pyrrolidine ring enhance reactivity. For example, substituents like methyl groups may sterically hinder or electronically activate the carbonyl .
Advanced: How to design enzyme inhibition studies using this compound as a proline analogue?
Answer:
- Target Selection: Focus on proline-dependent enzymes (e.g., prolyl oligopeptidase or collagen-modifying enzymes).
- Assay Design: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition kinetics (IC₅₀ determination).
- Structural Analysis: Co-crystallize the compound with the target enzyme to identify binding motifs, leveraging X-ray crystallography .
- Comparative Studies: Test against other proline derivatives (e.g., 5-oxoproline) to assess specificity .
Advanced: What strategies mitigate synthetic byproducts or impurities during scale-up?
Answer:
- Process Optimization: Adjust reaction stoichiometry (e.g., excess acylating agent) to minimize unreacted starting materials.
- Byproduct Identification: LC-MS or NMR-guided impurity profiling (e.g., detecting diketopiperazine side products).
- Purification Protocols: Use flash chromatography with gradient elution or preparative HPLC for high-purity isolation .
Advanced: How can computational modeling predict its pharmacokinetic properties?
Answer:
- ADME Prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Metabolic Stability: Simulate phase I/II metabolism using software such as Schrödinger’s Metabolism Module.
- Toxicity Profiling: Apply QSAR models to predict hepatotoxicity or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
